A Comprehensive Technical Guide to (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one: A Key Intermediate in Modern Drug Synthesis
A Comprehensive Technical Guide to (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one: A Key Intermediate in Modern Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one is a chiral organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural complexity, featuring a quinolinone core, a benzyloxy protecting group, and a stereospecific oxirane (epoxide) ring, positions it as a crucial building block in the synthesis of advanced pharmaceutical intermediates. This guide provides an in-depth analysis of its chemical identity, a detailed synthetic protocol, and its primary application in the synthesis of the ultra-long-acting β2-adrenergic agonist, Indacaterol. Furthermore, it explores the broader pharmacological significance of the quinolin-2(1H)-one scaffold, underscoring the relevance of this molecule in contemporary drug discovery.
Part 1: Chemical Identity and Nomenclature
A precise understanding of a molecule's identity is fundamental for any scientific endeavor. This section details the IUPAC name, common synonyms, and key identifiers for (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one.
IUPAC Name
The formal IUPAC name for this compound is 8-(Benzyloxy)-5-((R)-oxiran-2-yl)quinolin-2(1H)-one .[1] Another systematically generated name is 5-((R)-oxiran-2-yl)-8-(phenylmethoxy)-1H-quinolin-2-one .[2] The "(R)" designation specifies the stereochemistry at the chiral center of the oxirane ring, which is crucial for its biological activity in the final drug product.
Synonyms and Common Names
In scientific literature, patents, and commercial catalogs, this compound is referred to by several names. Recognizing these synonyms is vital for comprehensive literature searches and material procurement.
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(R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one[1]
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8-(Benzyloxy)-5-[(2R)-2-oxiranyl]-2(1H)-quinolinone
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5-(2R)-2-Oxiranyl-8-benzyloxy-2(1H)-quinolinone[2]
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8-Benzyloxy-5-((R)-oxiranyl)carbostyril[2]
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Indacaterol Intermediate Epoxide
Key Identifiers
For unambiguous identification, the following identifiers are critical:
| Identifier | Value | Source |
| CAS Number | 173140-90-4 | [1] |
| Molecular Formula | C₁₈H₁₅NO₃ | [2] |
| Molecular Weight | 293.32 g/mol | [1] |
| PubChem CID | 13897641 | [2] |
Part 2: Synthesis and Stereochemical Control
The synthesis of (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one is a multi-step process that requires careful control of stereochemistry to yield the desired (R)-enantiomer. The general synthetic strategy involves the preparation of a key α-bromoketone precursor, followed by an asymmetric reduction and subsequent intramolecular cyclization to form the epoxide ring.
Synthetic Pathway Overview
The following diagram illustrates a plausible synthetic route, commencing from the commercially available 8-benzyloxy-quinolin-2(1H)-one.
Caption: Synthetic pathway for (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one.
Detailed Experimental Protocol (Illustrative)
This section provides a detailed, step-by-step methodology for the synthesis. The causality behind experimental choices is explained to provide field-proven insights.
Step 1: Synthesis of 8-(Benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one (Precursor)
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Rationale: This step introduces the two-carbon chain at the 5-position of the quinolinone ring, which will be converted into the oxirane. A Friedel-Crafts acylation is a standard method for this transformation.
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Protocol:
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To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C, add bromoacetyl bromide dropwise.
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Add 8-benzyloxy-quinolin-2(1H)-one portion-wise to the reaction mixture, maintaining the temperature below 5 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 8-(benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one as a solid.[3]
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Step 2: Asymmetric Reduction to (R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one
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Rationale: This is the critical stereochemistry-defining step. The Corey-Itsuno reduction, utilizing a chiral oxazaborolidine catalyst (CBS catalyst), is a highly effective method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols with high enantiomeric excess.[4][5] The (S)-CBS catalyst is typically used to produce the (R)-alcohol.
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Protocol:
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In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the (S)-CBS catalyst in anhydrous tetrahydrofuran (THF).
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Cool the solution to 0 °C and add a solution of borane-dimethyl sulfide complex (BMS) dropwise.
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Stir the mixture for 15-20 minutes to allow for the formation of the active catalyst-borane complex.
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Slowly add a solution of 8-(benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one in anhydrous THF to the reaction mixture at 0 °C.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of methanol.
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Remove the solvents under reduced pressure and purify the resulting chiral alcohol by column chromatography on silica gel.
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Step 3: Intramolecular Cyclization to (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one
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Rationale: The final step involves an intramolecular Williamson ether synthesis (S_N2 reaction). The hydroxyl group, deprotonated by a base, displaces the adjacent bromide to form the epoxide ring.
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Protocol:
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Dissolve the chiral bromohydrin from the previous step in a suitable solvent such as methanol or THF.
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Add a base, for example, potassium carbonate or sodium hydroxide, to the solution.
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Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.
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Neutralize the reaction mixture and extract the product with an organic solvent like ethyl acetate.
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Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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The crude product can be further purified by recrystallization or column chromatography to yield the final (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one.
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Part 3: Application in Drug Development - The Synthesis of Indacaterol
The primary and most significant application of (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one is as a key intermediate in the synthesis of Indacaterol, a potent and long-acting β2-adrenoceptor agonist for the treatment of chronic obstructive pulmonary disease (COPD).[6]
The Role of the Epoxide Intermediate
The epoxide ring in (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one is a highly reactive electrophilic moiety. It undergoes a regioselective ring-opening reaction upon nucleophilic attack by the amine group of 2-amino-5,6-diethylindane. This reaction forms the crucial amino alcohol linkage present in the final Indacaterol molecule. The stereochemistry of the epoxide directly translates to the stereochemistry of the hydroxyl group in Indacaterol, which is essential for its pharmacological activity.
Reaction Pathway to Indacaterol
Caption: Key steps in the synthesis of Indacaterol from the epoxide intermediate.
The condensation of the quinolone epoxide with the indanamine derivative can lead to impurities, and reaction conditions often require elevated temperatures.[7] Subsequent purification of the resulting intermediate is often achieved through the formation of an acid addition salt, such as the tartrate or benzoate salt, followed by deprotection of the benzyl group via catalytic hydrogenation to yield Indacaterol.[6][7]
Part 4: The Quinolin-2(1H)-one Scaffold in Medicinal Chemistry
The quinolin-2(1H)-one (or carbostyril) scaffold is considered a "privileged structure" in medicinal chemistry. This is due to its ability to serve as a versatile template for the design of ligands for a variety of biological targets.
Diverse Biological Activities
Derivatives of quinolin-2-one have demonstrated a wide spectrum of pharmacological activities, including:
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Anticancer: Some derivatives have shown potent antiproliferative effects against various cancer cell lines.[8]
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Anti-inflammatory: The scaffold has been utilized to develop compounds with anti-inflammatory properties.
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Antimicrobial and Antiviral: Quinolinone derivatives have been investigated for their activity against bacteria, fungi, and viruses, including HIV.[9]
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Cardiovascular: Certain derivatives have been developed as anti-thrombotic and anti-arteriostenotic agents.
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Central Nervous System (CNS) Activity: The ability of some quinolinones to cross the blood-brain barrier has led to their exploration as potential treatments for CNS disorders.
The diverse biological profile of the quinolin-2-one core highlights the importance of intermediates like (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one in providing access to novel therapeutic agents.
Conclusion
(R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one is more than just a chemical entity; it is a testament to the elegance and precision of modern asymmetric synthesis and a critical component in the production of a life-changing medication. This guide has provided a comprehensive overview of its chemical identity, a detailed look into its synthesis with a focus on stereochemical control, and its pivotal role in the synthesis of Indacaterol. The broader context of the quinolin-2(1H)-one scaffold's importance in drug discovery further emphasizes the value of this and related molecules to the scientific community. For researchers and professionals in drug development, a thorough understanding of such key intermediates is indispensable for the innovation of future therapeutics.
References
- U.S. Patent 9,682,935. (2017). Process for preparation of indacaterol or its pharmaceutically acceptable salts.
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Isomerlab. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. [Link]
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European Patent EP 3 848 354 B1. (2022). Process for the preparation of indacaterol and intermediates thereof. European Patent Office. [Link]
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Al-Bayati, R. I., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. [Link]
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PubChem. (n.d.). 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one. National Center for Biotechnology Information. [Link]
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Grokipedia. (n.d.). Corey–Itsuno reduction. [Link]
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U.S. Environmental Protection Agency. (n.d.). 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one. CompTox Chemicals Dashboard. [Link]
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International Journal of Research in Science and Innovation. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. [Link]
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Noble Chemistry. (2021). Asymmetric Synthesis: With chiral substrate & With chiral auxiliary [Video]. YouTube. [Link]
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PubChem. (n.d.). 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). Corey–Itsuno Reduction of Ketones: A Development of Safe and Inexpensive Process for Synthesis of Some API Intermediates. [Link]
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